molecular formula C19H20O3 B2732151 2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate CAS No. 685848-08-2

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate

Cat. No.: B2732151
CAS No.: 685848-08-2
M. Wt: 296.366
InChI Key: KXFKARSPTYFZCH-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate is a versatile chemical compound widely used in scientific research. Its unique properties make it invaluable for various applications, ranging from organic synthesis to drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate typically involves the esterification of 2-Methyl-4-(phenylcarbonyl)phenol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Amides, thioesters.

Scientific Research Applications

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Drug Discovery: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Material Science: In the development of novel materials with specific properties.

    Biological Studies: As a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(phenylcarbonyl)phenol
  • 2,2-Dimethylpropanoic acid
  • 4-(Phenylcarbonyl)phenyl 2,2-dimethylpropanoate

Uniqueness

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as drug discovery and material science, where other similar compounds may not be as effective.

Properties

IUPAC Name

(4-benzoyl-2-methylphenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-13-12-15(17(20)14-8-6-5-7-9-14)10-11-16(13)22-18(21)19(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFKARSPTYFZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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